molecular formula C12H17ClN2 B14012024 2-Amino-2-(4-(tert-butyl)phenyl)acetonitrile hydrochloride

2-Amino-2-(4-(tert-butyl)phenyl)acetonitrile hydrochloride

Cat. No.: B14012024
M. Wt: 224.73 g/mol
InChI Key: AGKQQZFORVIWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-(tert-butyl)phenyl)acetonitrile hydrochloride is an organic compound that features a nitrile group, an amino group, and a tert-butyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-(tert-butyl)phenyl)acetonitrile hydrochloride typically involves the reaction of 4-tert-butylbenzyl cyanide with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-(tert-butyl)phenyl)acetonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Amino-2-(4-(tert-butyl)phenyl)acetonitrile hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-(tert-butyl)phenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-tert-butyl-2-ethoxyphenyl)ethanol
  • 2-Amino-N-(tert-butyl)acetamide
  • (4-tert-Butyl-2,6-dimethylphenyl)acetonitrile

Uniqueness

2-Amino-2-(4-(tert-butyl)phenyl)acetonitrile hydrochloride is unique due to its specific combination of functional groups and the presence of a tert-butyl-substituted phenyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

2-amino-2-(4-tert-butylphenyl)acetonitrile;hydrochloride

InChI

InChI=1S/C12H16N2.ClH/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13;/h4-7,11H,14H2,1-3H3;1H

InChI Key

AGKQQZFORVIWLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.